(2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine
Description
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17/h2-9,18H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXLXLDZFXFCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366349 | |
| Record name | N-[(2-Bromophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-49-9 | |
| Record name | N-[(2-Bromophenyl)methyl]-4-methoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Bromophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromobenzyl 2 4 Methoxyphenyl Ethyl Amine
Retrosynthetic Disconnections and Precursor Identification
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For (2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine, two primary C-N bond disconnections are logical, leading to distinct synthetic strategies.
Disconnection A: Cleavage of the bond between the nitrogen and the benzyl (B1604629) carbon suggests a reaction between 2-(4-methoxyphenyl)ethylamine and a 2-bromobenzyl electrophile.
Disconnection B: Alternatively, disconnecting the bond between the nitrogen and the phenylethyl carbon points to a synthesis involving 2-bromobenzylamine (B1296416) and a 2-(4-methoxyphenyl)ethyl electrophile.
These disconnections identify the key precursors for the synthesis, as detailed in the table below.
| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |
| A | 2-(4-methoxyphenyl)ethylamine | 2-bromobenzaldehyde (B122850) or 2-bromobenzyl halide | Reductive Amination or Nucleophilic Substitution |
| B | 2-bromobenzylamine | 2-(4-methoxyphenyl)acetaldehyde or 2-(4-methoxyphenyl)ethyl halide | Reductive Amination or Nucleophilic Substitution |
Disconnection A is often preferred due to the ready availability of 2-(4-methoxyphenyl)ethylamine and 2-bromobenzaldehyde.
Development and Optimization of Amination Protocols
The formation of the C-N bond is the cornerstone of synthesizing this compound. Various amination protocols have been developed and optimized to achieve this transformation efficiently and with high selectivity.
Reductive amination is a versatile and widely used method for the synthesis of secondary amines. nih.govacs.orgjocpr.com This two-step, one-pot process typically involves the initial formation of an imine from the reaction of a primary amine with an aldehyde, followed by the in-situ reduction of the imine to the corresponding amine. studylib.net
For the synthesis of this compound, the reaction would proceed between 2-(4-methoxyphenyl)ethylamine and 2-bromobenzaldehyde. The intermediate imine is then reduced using a mild reducing agent.
A typical reaction scheme is as follows: 2-(4-methoxyphenyl)ethylamine + 2-bromobenzaldehyde → [Imine Intermediate] --(Reducing Agent)--> this compound
Various reducing agents can be employed, each with its own advantages in terms of reactivity and selectivity.
| Reducing Agent | Typical Reaction Conditions | Advantages |
| Sodium borohydride (B1222165) (NaBH₄) | Ethanol, room temperature | Cost-effective, readily available, mild. nih.govacs.org |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH control (3-4) | Selective for imines over carbonyls. orgsyn.org |
| Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] | Dichloroethane, room temperature | Mild, effective for a wide range of substrates. |
The choice of solvent and the control of pH are critical for optimizing the yield and minimizing side reactions. For instance, NaBH₃CN is most effective under slightly acidic conditions which favor imine formation without significantly reducing the starting aldehyde. orgsyn.org
An alternative and straightforward approach to forming the target amine is through a direct nucleophilic substitution reaction. organic-chemistry.org This method involves the reaction of a primary amine, acting as a nucleophile, with an alkyl halide. In the context of synthesizing this compound, this would involve the reaction of 2-(4-methoxyphenyl)ethylamine with a 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide).
The general reaction is: 2-(4-methoxyphenyl)ethylamine + 2-bromobenzyl bromide → this compound + HBr
A non-nucleophilic base is typically added to neutralize the hydrogen halide byproduct and drive the reaction to completion.
| Base | Solvent | Typical Temperature | Key Considerations |
| Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM) or Acetonitrile (B52724) (MeCN) | Room Temperature to Reflux | Common organic base, easy to remove. |
| Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) or Acetonitrile (MeCN) | Room Temperature to 80 °C | Heterogeneous base, easy to filter off. |
| Cesium carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | Room Temperature | Highly effective for N-alkylation, though more expensive. researchgate.net |
A significant challenge in this approach is the potential for overalkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine. This can be mitigated by using an excess of the primary amine or by carefully controlling the stoichiometry and reaction conditions.
Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules. In the preparation of this compound, several selectivity issues must be addressed.
Chemoselectivity refers to the preferential reaction of one functional group over another. In reductive amination, the reducing agent should selectively reduce the imine intermediate without affecting the aldehyde or other reducible functional groups present in the molecule. The use of mild and selective reducing agents like NaBH₃CN is crucial in this regard. orgsyn.org
Regioselectivity , the preference for bond formation at one position over another, is also a key consideration, particularly in more complex substrates. For the target molecule, the primary amine's nitrogen atom is the desired site of reaction. Side reactions involving other nucleophilic sites, if present, must be suppressed.
| Challenge | Synthetic Strategy | Method | Rationale |
| Overalkylation | Nucleophilic Substitution | Use of excess primary amine | Statistically favors mono-alkylation. |
| Reduction of Aldehyde | Reductive Amination | Use of NaBH₃CN | Selectively reduces the protonated imine. orgsyn.org |
| Competing Reactions | General | Use of protecting groups | Temporarily block reactive functional groups. |
Exploration of Transition Metal-Catalyzed C-N Bond Formation for the Chemical Compound
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, offering mild and efficient alternatives to traditional methods. rsc.orgnih.gov These reactions allow for the coupling of amines with aryl or alkyl halides or pseudohalides.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction is particularly useful for coupling amines with aryl halides, which are often unreactive in traditional nucleophilic substitution reactions. nih.gov
For the synthesis of this compound, a hypothetical Buchwald-Hartwig approach could involve the coupling of 2-bromobenzylamine with an aryl halide such as 1-bromo-4-(2-haloethyl)benzene, followed by further modifications. However, a more direct application would be in the synthesis of analogues where an aryl-nitrogen bond is formed. While not the primary bond formed in the target molecule, understanding this methodology is crucial for the synthesis of related structures.
A general Buchwald-Hartwig reaction involves an aryl halide, an amine, a palladium catalyst, a phosphine (B1218219) ligand, and a base.
| Component | Example | Function |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. beilstein-journals.org |
| Phosphine Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle. beilstein-journals.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. |
| Solvent | Toluene (B28343), Dioxane, THF | Provides the reaction medium. |
The development of increasingly sophisticated phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines and aryl halides under milder conditions and with lower catalyst loadings. acsgcipr.org This powerful tool in organic synthesis continues to be refined, offering new possibilities for the construction of complex nitrogen-containing molecules.
Copper-Mediated Coupling Reactions
The construction of the C-N bond in this compound can be effectively achieved through copper-mediated cross-coupling reactions, commonly known as Ullmann condensation or Ullmann-type reactions. wikipedia.orgorganic-chemistry.org This class of reactions involves the coupling of an amine with an aryl or alkyl halide in the presence of a copper catalyst. wikipedia.org For the synthesis of the target compound, this would typically involve the reaction of 2-(4-methoxyphenyl)ethylamine with 2-bromobenzyl bromide.
The traditional Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 210 °C) and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to the development of milder and more efficient catalytic systems. Modern Ullmann-type reactions for N-alkylation often employ a catalytic amount of a copper(I) or copper(II) salt, along with a ligand to stabilize the copper catalyst and facilitate the reaction.
The proposed reaction mechanism for this copper-catalyzed N-alkylation involves the formation of a copper(I) amide intermediate from 2-(4-methoxyphenyl)ethylamine. This intermediate then undergoes oxidative addition with 2-bromobenzyl bromide to form a copper(III) species. Subsequent reductive elimination yields the desired product, this compound, and regenerates the active copper(I) catalyst.
Key components of a successful copper-mediated N-alkylation reaction include the choice of catalyst, ligand, base, and solvent. Copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are commonly used catalysts. The addition of ligands, such as diamines (e.g., N,N'-dimethylethylenediamine) or phenanthroline, can significantly accelerate the reaction, allowing for lower reaction temperatures. wikipedia.org A variety of bases can be employed, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being typical choices. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are often used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures. wikipedia.org
Below is an interactive data table summarizing typical conditions for the copper-mediated synthesis of secondary amines, applicable to the synthesis of this compound.
| Parameter | Typical Conditions | Role in Reaction |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Facilitates the C-N bond formation. |
| Ligand | N,N'-Dimethylethylenediamine, 1,10-Phenanthroline | Stabilizes the copper catalyst and enhances its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Acts as a proton scavenger to deprotonate the amine. |
| Solvent | DMF, NMP, Toluene, Dioxane | Provides a medium for the reaction and influences solubility and temperature. |
| Temperature | 80-150 °C | Provides the necessary activation energy for the reaction. |
Stereoselective Synthesis of Chiral Analogues of the Chemical Compound
The parent compound, this compound, is achiral. However, chiral analogues can be synthesized by introducing a stereocenter into the molecule. A common strategy to achieve this is to introduce chirality at the benzylic position of the 2-(4-methoxyphenyl)ethyl moiety, leading to compounds such as (R)- or (S)-(2-bromobenzyl)[1-(4-methoxyphenyl)ethyl]amine. The synthesis of these chiral analogues relies on the preparation of enantiomerically pure 1-(4-methoxyphenyl)ethylamine, which can then be coupled with 2-bromobenzyl bromide. nbinno.com
Several methods exist for the asymmetric synthesis of chiral amines like 1-(4-methoxyphenyl)ethylamine. yale.edu These methods include:
Asymmetric Reductive Amination: This involves the condensation of 4'-methoxyacetophenone (B371526) with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine intermediate. Subsequent diastereoselective reduction of this imine, for example through catalytic hydrogenation, followed by removal of the chiral auxiliary, yields the desired chiral primary amine. google.com
Biocatalytic Reduction: The enantioselective reduction of 4'-methoxyacetophenone to the corresponding chiral alcohol, (S)-1-(4-methoxyphenyl)ethanol, can be achieved using biocatalysts like immobilized yeast cells (e.g., Rhodotorula sp.). nih.gov This chiral alcohol can then be converted into the chiral amine through methods such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.
Asymmetric Reduction of Oximes: 4'-methoxyacetophenone can be converted to its corresponding oxime. The asymmetric reduction of this oxime or its derivatives using chiral reducing agents or catalysts can provide the enantiomerically enriched amine. uc.pt
Use of Chiral Auxiliaries: Chiral auxiliaries, such as Ellman's tert-butanesulfinamide, can be condensed with 4'-methoxyacetophenone to form a chiral sulfinylimine. yale.edumdpi.com Diastereoselective reduction of the C=N bond followed by acidic cleavage of the sulfinyl group affords the chiral primary amine in high enantiomeric purity. yale.edumdpi.com
Once the chiral 1-(4-methoxyphenyl)ethylamine is obtained, it can be N-alkylated with 2-bromobenzyl bromide using the copper-mediated coupling conditions described in the previous section, or other standard N-alkylation methods, to yield the final chiral analogue of the target compound.
The following table summarizes various approaches for the synthesis of the key chiral intermediate, 1-(4-methoxyphenyl)ethylamine.
| Synthetic Approach | Key Reagents/Catalysts | Description |
| Asymmetric Reductive Amination | 4'-methoxyacetophenone, (R)- or (S)-α-methylbenzylamine, Pd/C, H₂ | Diastereoselective reduction of a chiral imine intermediate. google.com |
| Biocatalytic Reduction | 4'-methoxyacetophenone, Immobilized Rhodotorula sp. | Enantioselective reduction of the ketone to a chiral alcohol precursor. nih.gov |
| Asymmetric Reduction of Oximes | 4'-methoxyacetophenone oxime, Chiral borane (B79455) reagents | Stereoselective reduction of the C=N bond of the oxime. |
| Chiral Auxiliary Method | 4'-methoxyacetophenone, (R)- or (S)-tert-butanesulfinamide, Reducing agent (e.g., NaBH₄) | Diastereoselective addition to a chiral sulfinylimine. yale.edumdpi.com |
Chemical Reactivity and Transformation Studies of 2 Bromobenzyl 2 4 Methoxyphenyl Ethyl Amine
Reactivity of the Secondary Amine Functionality
The secondary amine in (2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine is a key functional group, exhibiting characteristic nucleophilicity and basicity that allows for a variety of chemical transformations.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group, leading to the formation of a tertiary amine. The reaction typically proceeds via an SN2 mechanism, where the amine attacks an alkyl halide or a similar electrophile. The reactivity of the alkylating agent is a crucial factor, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, sterically hindered alkylating agents or controlled stoichiometry may be employed.
N-Acylation: The secondary amine reacts with acylating agents such as acyl chlorides or acid anhydrides to form corresponding amides. This transformation is generally robust and high-yielding. The reaction of phenethylamines with methacryloyl chloride, for instance, has been shown to be an effective method for forming N-acyl derivatives. mdpi.com This acylation process converts the basic amine into a neutral amide, a transformation that can also serve as a protecting group strategy in multi-step syntheses.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Aprotic solvent (e.g., THF, DMF), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the resulting H-X |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Aprotic solvent (e.g., DCM, THF), typically with a base (e.g., pyridine, Et₃N) to scavenge HCl |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide | Can be run neat or in a solvent; may require gentle heating or a catalyst (e.g., DMAP) |
Salt Formation and Protonation Equilibria
As a base, the secondary amine readily reacts with both inorganic and organic acids to form ammonium salts. This acid-base reaction involves the protonation of the nitrogen's lone pair. The resulting salts are typically crystalline solids with significantly higher water solubility and melting points compared to the free base. This property is often exploited in the purification and handling of amine-containing compounds. The equilibrium of this protonation is dependent on the pKa of the amine and the pH of the solution.
Oxidation and Reduction Pathways of the Amine
The secondary amine functionality can undergo oxidation to form various products depending on the oxidizing agent used. acs.org Common oxidation products include hydroxylamines and nitrones. uomustansiriyah.edu.iq For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can yield N-hydroxylamines, which can be further oxidized to nitrones. uomustansiriyah.edu.iq More vigorous oxidation can lead to cleavage of the C-N bonds.
Conversely, the reduction of the secondary amine functional group itself is not a common transformation under standard conditions, as it is already in a reduced state. Reduction pathways in this context typically refer to the reduction of amides or imines to amines. organic-chemistry.orgacs.org For example, if the secondary amine were first acylated to form an amide, that amide could then be reduced back to an amine (in that case, a tertiary amine) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Reactions Involving the 2-Bromobenzyl Moiety
The 2-bromobenzyl portion of the molecule is a classic aryl bromide substrate, making it an ideal candidate for palladium-catalyzed cross-coupling reactions and other transformations that proceed via organometallic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety is a highly effective coupling partner. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov It is one of the most versatile methods for forming biaryl compounds. nih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The process requires a palladium catalyst and a base, and typically results in the formation of the trans-alkene product. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper(I) and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgresearchgate.net Copper-free protocols have also been developed. beilstein-journals.orgnih.gov
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is notable for its high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.orgyoutube.com
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 2-(Biphenyl-2-ylmethyl)-N-(2-(4-methoxyphenyl)ethyl)amine |
| Heck | Styrene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) | (E)-N-(2-(4-methoxyphenyl)ethyl)-2-(2-phenylvinyl)benzylamine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | N-(2-(4-methoxyphenyl)ethyl)-2-((phenylethynyl)benzyl)amine |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 2-(Biphenyl-2-ylmethyl)-N-(2-(4-methoxyphenyl)ethyl)amine |
Carbon-Carbon Bond Formation via Organometallic Reagents
Beyond palladium catalysis, the aryl bromide can be transformed into a potent carbon nucleophile through the use of organometallic reagents. pharmacy180.compharmacy180.com A common strategy involves a halogen-metal exchange reaction. For instance, treatment of this compound with a strong organometallic base, such as two equivalents of n-butyllithium or tert-butyllithium, at low temperatures can generate an aryllithium species in situ.
This newly formed organolithium reagent is a powerful nucleophile and can react with a wide variety of electrophiles to form new carbon-carbon bonds. askthenerd.comresearchgate.net For example, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively, after an aqueous workup. Quenching the organolithium intermediate with carbon dioxide (CO₂) followed by acidification produces a carboxylic acid. This two-step sequence significantly expands the synthetic utility of the parent compound.
Potential for Nucleophilic Aromatic Substitution
The 2-bromobenzyl portion of the molecule presents a site susceptible to nucleophilic aromatic substitution (SNAr) reactions, although these reactions are generally less facile on an unactivated benzene (B151609) ring. The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen and the presence of electron-withdrawing groups on the aromatic ring. In the absence of strong activating groups, forcing conditions are typically required to promote substitution.
While direct SNAr on the 2-bromobenzyl group is challenging, the bromine atom can be displaced by strong nucleophiles under specific conditions, such as those employed in metal-catalyzed cross-coupling reactions. The reactivity order for halides in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is the initial nucleophilic attack to form a Meisenheimer complex, and the high electronegativity of fluorine helps to stabilize this intermediate. imperial.ac.uk
For this compound, the absence of strong electron-withdrawing groups ortho or para to the bromine atom makes the aromatic ring less susceptible to nucleophilic attack. researchgate.net Therefore, reactions involving nucleophilic displacement of the bromine would likely require harsh conditions or the use of transition metal catalysts to proceed efficiently.
Table 1: Factors Influencing Nucleophilic Aromatic Substitution Reactivity
| Factor | Influence on Reactivity | Rationale |
| Leaving Group | F > Cl > Br > I | The more electronegative the halogen, the better it stabilizes the intermediate Meisenheimer complex. |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group increase reactivity. | These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction. |
| Nucleophile | Stronger nucleophiles react faster. | A more potent nucleophile will more readily attack the electron-deficient aromatic ring. |
| Solvent | Polar aprotic solvents are often preferred. | These solvents can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. |
Transformations of the 4-Methoxyphenyl-ethyl Moiety
The 4-methoxyphenyl-ethyl portion of the molecule offers a different set of reactive possibilities, primarily centered on the electron-rich aromatic ring.
The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a strong activating group for electrophilic aromatic substitution (EAS) reactions. msu.edulibretexts.org It donates electron density to the ring through resonance, making the ortho and para positions particularly nucleophilic. libretexts.orglumenlearning.com Compared to a methyl group, a methoxy group is a more powerful activator. chegg.com
Consequently, this compound will readily undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation on the 4-methoxyphenyl (B3050149) ring. geeksforgeeks.orglibretexts.org The directing effect of the methoxy group will favor the introduction of electrophiles at the positions ortho to the ethylamine (B1201723) substituent (and meta to the methoxy group), as the para position is already occupied.
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Halogenation | X₂, FeX₃ (X = Cl, Br) | X⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
The methoxy group can be cleaved to introduce a hydroxyl group, converting the 4-methoxyphenyl moiety into a 4-hydroxyphenyl (phenolic) group. This transformation is significant as it can alter the biological and chemical properties of the molecule. Several reagents and methods are available for the demethylation of aryl methyl ethers. encyclopedia.pubwikipedia.org
Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used, often at elevated temperatures. rsc.orgtandfonline.comcommonorganicchemistry.com Lewis acids such as boron tribromide (BBr₃) are also highly effective and can often be used under milder conditions. rsc.orgcommonorganicchemistry.comnih.gov Other reagents include aluminum chloride (AlCl₃) and lithium chloride (LiCl) in dimethylformamide (DMF). rsc.orgreddit.comgoogle.com The choice of demethylating agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. google.com
Table 3: Common Reagents for Aryl Methyl Ether Demethylation
| Reagent | Conditions | Notes |
| HBr | High temperature, often with a co-solvent like acetic acid. rsc.orgreddit.com | Can be harsh and may not be suitable for sensitive substrates. |
| BBr₃ | Often used in chlorinated solvents (e.g., DCM) at or below room temperature. commonorganicchemistry.comnih.gov | Generally milder and more selective than strong acids. |
| AlCl₃ | Can be used with a scavenger like ethanethiol. rsc.org | Effective Lewis acid for ether cleavage. |
| LiCl in DMF | Refluxing conditions. reddit.com | Can be an effective, albeit sometimes slower, method. |
| Pyridinium hydrochloride | Molten at high temperatures. wikipedia.orgreddit.com | A classic but harsh method. |
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound contains functionalities that could potentially participate in intramolecular cyclization reactions to form new heterocyclic ring systems. For instance, under conditions that promote the formation of an aryne intermediate from the 2-bromobenzyl group, intramolecular trapping by the secondary amine could lead to the formation of a dibenzo-fused nitrogen-containing ring system.
Furthermore, this class of N-benzyl phenethylamines can serve as precursors for the synthesis of isoquinoline (B145761) derivatives through reactions like the Pomeranz-Fritsch reaction. thermofisher.comwikipedia.orgdrugfuture.com This acid-catalyzed cyclization typically involves the reaction of a benzylamine (B48309) with a glyoxal (B1671930) hemiacetal, followed by cyclization and aromatization to form the isoquinoline core. thermofisher.comorganicreactions.org Modifications of this reaction, such as the Bobbitt modification, can lead to tetrahydroisoquinolines. thermofisher.com
Derivatization Strategies for Building Complex Molecular Architectures
This compound serves as a versatile scaffold for the synthesis of more complex molecules. The secondary amine can be further functionalized through reactions such as acylation, alkylation, and reductive amination. nih.govojp.gov These modifications can introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties.
The bromine atom on the benzyl (B1604629) ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of diverse aryl, vinyl, or alkynyl groups at this position.
The activated 4-methoxyphenyl ring can be further functionalized through electrophilic substitution, as previously discussed, and the resulting derivatives can be used in subsequent synthetic steps. The combination of these derivatization strategies allows for the construction of a wide array of complex molecular architectures based on the this compound core. nih.gov
Mechanistic and Kinetic Investigations of 2 Bromobenzyl 2 4 Methoxyphenyl Ethyl Amine Reactions
Elucidation of Reaction Pathways for Key Transformations
The primary transformation of (2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine involves an intramolecular cyclization to form a substituted tetrahydroisoquinoline. This reaction is typically catalyzed by a transition metal, most commonly palladium. The generally accepted pathway for this transformation follows the mechanistic cycle of an intramolecular Heck reaction.
The reaction is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate. This is followed by the coordination of the pendant alkene (in this case, the electron-rich styrenyl moiety of the phenylethylamine portion is not present, so the reaction proceeds via C-H activation/arylation). The key C-C bond-forming step is the intramolecular migratory insertion of the arylpalladium complex across the activated C-H bond of the phenylethyl group. Subsequent β-hydride elimination from the resulting palladacycle would lead to the formation of a dihydroisoquinoline, which can then be reduced or exist as the final product depending on the reaction conditions. Finally, reductive elimination regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Alternative pathways could involve radical mechanisms, particularly under certain reaction conditions or with specific initiators. However, the prevalence of palladium catalysis in these transformations strongly suggests an organometallic pathway.
A plausible reaction pathway is detailed below:
Step 1: Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromobenzyl group to form an arylpalladium(II) complex.
Step 2: Intramolecular C-H Activation: The arylpalladium(II) complex undergoes intramolecular C-H activation at the ortho position of the 4-methoxyphenyl (B3050149) ring, forming a palladacycle intermediate.
Step 3: Reductive Elimination: The palladacycle undergoes reductive elimination to form the new C-C bond of the tetrahydroisoquinoline ring and regenerate the Pd(0) catalyst.
Kinetic Studies and Rate Law Determination
A plausible rate law for this type of reaction would be:
Rate = k[this compound]a[Pd catalyst]b[Ligand]c[Base]d
Where 'k' is the rate constant, and 'a', 'b', 'c', and 'd' are the reaction orders with respect to each component. Typically, for such catalytic cycles, the reaction is first order with respect to the substrate and the catalyst. The orders with respect to the ligand and base can be more complex and may vary depending on their specific roles in the catalytic cycle, such as stabilizing the catalyst or facilitating the reductive elimination step.
To experimentally determine the rate law, a series of reactions would need to be conducted where the initial concentration of one component is varied while the others are kept constant. The reaction progress would be monitored over time, for instance, by measuring the disappearance of the starting material or the appearance of the product using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
| Parameter | Hypothesized Influence on Reaction Rate |
| Substrate Concentration | Increase in concentration likely increases the rate (expected first-order). |
| Catalyst Concentration | Increase in concentration likely increases the rate (expected first-order). |
| Ligand Concentration | May have a complex effect; an optimal concentration often exists. |
| Base Concentration | Rate may increase with base concentration up to a certain point. |
| Temperature | Rate will increase with temperature, following the Arrhenius equation. |
Isotope Labeling Experiments for Mechanistic Probing
Isotope labeling studies are a powerful tool for elucidating reaction mechanisms. By selectively replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can trace the path of that atom throughout the reaction and probe the nature of bond-breaking and bond-forming steps.
For the intramolecular cyclization of this compound, several informative isotope labeling experiments could be designed:
Deuterium (B1214612) Labeling on the Phenylethyl Ring: Replacing one of the ortho-hydrogens on the 4-methoxyphenyl ring with deuterium would allow for the determination of whether the C-H activation step is rate-determining. A significant kinetic isotope effect (KIE), where the deuterated compound reacts slower than the non-deuterated one, would support the C-H activation being a key step in the rate-limiting part of the reaction.
Deuterium Labeling on the Benzyl (B1604629) Group: Placing deuterium atoms at the benzylic position could help to investigate any unforeseen side reactions or rearrangements involving this position, although it is not expected to be directly involved in the primary cyclization step.
The outcomes of these experiments would provide strong evidence to either support or refute the proposed mechanistic pathways. For example, the absence of a KIE in the first experiment might suggest that the oxidative addition or reductive elimination is the slower, rate-determining step.
| Isotope Labeling Position | Mechanistic Question Addressed | Expected Outcome for Proposed Mechanism |
| Ortho-position of the 4-methoxyphenyl ring | Is C-H activation rate-determining? | Significant primary kinetic isotope effect (kH/kD > 1). |
| Benzylic CH2 group | Does this position participate in the reaction? | No significant kinetic isotope effect expected for the main cyclization. |
Influence of Solvent and Catalyst on Reaction Mechanisms
The choice of solvent and catalyst system (metal precursor and ligand) is critical in directing the outcome and efficiency of the intramolecular cyclization of this compound.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and mechanism.
Polar Aprotic Solvents: Solvents like DMF, DMA, and acetonitrile (B52724) are commonly used for Heck-type reactions. They are effective at dissolving the polar intermediates and salts formed during the reaction. Their high polarity can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.
Non-Polar Solvents: Solvents such as toluene (B28343) or dioxane are also used. The choice between polar and non-polar solvents can sometimes alter the reaction pathway or the selectivity of the reaction.
Catalyst Effects: The nature of the palladium catalyst and the associated ligands plays a pivotal role.
Palladium Source: Common palladium precursors include Pd(OAc)2 and Pd2(dba)3. These are typically reduced in situ to the active Pd(0) species.
Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and tuning its electronic and steric properties. The choice of ligand can affect the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands often promote the oxidative addition step, which can be rate-limiting.
| Catalyst/Solvent Component | General Role and Impact |
| Solvent | |
| Polar Aprotic (e.g., DMF, NMP) | Stabilize charged intermediates, often leading to faster rates. |
| Aprotic (e.g., Toluene, Dioxane) | Can be effective, choice may influence selectivity. |
| Catalyst | |
| Palladium Precursor (e.g., Pd(OAc)2) | Source of the active Pd(0) catalyst. |
| Phosphine Ligand (e.g., PPh3, P(o-tol)3) | Stabilizes the catalyst, influences rate and selectivity through steric and electronic effects. |
| Base (e.g., K2CO3, Et3N) | Neutralizes the HBr formed during the reaction, facilitates catalyst regeneration. |
Transition State Analysis and Reaction Coordinate Modeling
Computational chemistry provides a powerful means to investigate the energetics of the reaction pathway, including the structures of intermediates and transition states. Density Functional Theory (DFT) is a commonly employed method for such studies.
For the intramolecular cyclization of this compound, transition state analysis and reaction coordinate modeling could provide detailed insights into:
The Geometry of the Transition States: The three-dimensional structure of the transition states for the key steps (oxidative addition, C-H activation, and reductive elimination) can be modeled. This would reveal the precise atomic arrangements during these crucial bond-forming and bond-breaking events. For instance, the geometry of the C-H activation transition state would show the interaction between the palladium center and the C-H bond being broken.
These computational models can be used to rationalize experimental observations, such as the effect of different ligands or substituents on the reaction rate and selectivity. For example, modeling the transition states with different ligands could explain why certain ligands accelerate the reaction more effectively than others. While specific computational studies on this compound are not prevalent, the principles derived from studies on similar intramolecular arylation reactions would be applicable.
Advanced Spectroscopic and Structural Characterization of 2 Bromobenzyl 2 4 Methoxyphenyl Ethyl Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of (2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine in solution. Both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-bromobenzyl and 4-methoxyphenyl (B3050149) rings, as well as for the aliphatic ethyl bridge and the methoxy (B1213986) group. The aromatic region (typically δ 6.8-7.6 ppm) would display complex splitting patterns due to spin-spin coupling. The protons on the 4-methoxyphenyl ring would likely appear as two doublets (an AA'BB' system), while the protons on the 2-bromobenzyl ring would show a more complex pattern due to the bromine substituent. The methylene (B1212753) protons of the ethyl bridge and the benzyl (B1604629) group would appear as singlets or triplets in the δ 2.5-4.0 ppm region. The methoxy group would present a sharp singlet around δ 3.8 ppm.
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, with distinct signals for each carbon atom. The aromatic carbons would resonate in the δ 114-160 ppm range, while the aliphatic carbons of the ethyl bridge and the benzylic carbon would appear further upfield (δ 40-60 ppm). The methoxy carbon would be expected around δ 55 ppm.
Conformational and Dynamic Studies: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign all proton and carbon signals. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, offering valuable data on the preferred conformation of the molecule in solution, particularly regarding the orientation of the two aromatic rings relative to each other.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous compounds such as (2-bromobenzyl)methylamine and (R)-(+)-1-(4-methoxyphenyl)ethylamine.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | ~3.80 | Singlet |
| Ethyl Bridge (-CH₂CH₂-) | ~2.80 - 3.00 | Multiplet |
| Benzyl (-NCH₂Ar) | ~3.70 | Singlet |
| 4-Methoxyphenyl (aromatic) | ~6.85 (d), ~7.15 (d) | Doublets |
| 2-Bromobenzyl (aromatic) | ~7.10 - 7.60 | Multiplets |
| Amine (-NH-) | Variable, broad | Singlet |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight and elemental composition of the molecule and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₆H₁₈BrNO). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the isolation and fragmentation of the parent ion to produce a spectrum of daughter ions. The fragmentation of this compound is expected to be dominated by cleavage of the C-N bonds. Key fragmentation pathways would likely include:
Benzylic cleavage: Loss of the 2-bromobenzyl radical to form an ion at m/z corresponding to [M - C₇H₆Br]⁺. The most prominent fragment is often the tropylium (B1234903) ion formed from the benzyl moiety. For the 2-bromobenzyl group, this would yield a characteristic fragment at m/z 169/171.
Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of the 4-methoxybenzyl cation (m/z 121). This is a very common and stable fragment for phenethylamines.
Loss of the entire 2-(4-methoxyphenyl)ethyl group.
Table 2: Predicted Key Mass Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₆H₁₈BrNO]⁺ | 320.06 (for ⁷⁹Br) | Molecular Ion ([M]⁺) |
| [C₇H₆Br]⁺ | 169/171 | 2-Bromobenzyl cation |
| [C₈H₉O]⁺ | 121 | 4-Methoxybenzyl cation |
| [C₉H₁₂N]⁺ | 134 | [M - C₇H₆Br]⁺ fragment |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for the title compound is publicly available, analysis of related structures, such as (+)-1-(4-bromobenzyl)-4-[(3-cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone, allows for predictions of key structural features. acs.org
A crystal structure of this compound would precisely define the conformation of the ethylamine (B1201723) linker and the relative orientation of the two aromatic rings. Intermolecular interactions, such as potential N-H···π or C-H···π stacking between aromatic rings, and possible weak hydrogen bonds or halogen bonds involving the bromine atom, would be elucidated. This information is crucial for understanding the packing of molecules in the crystal lattice.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are used to identify functional groups and study intermolecular interactions. The spectra would exhibit characteristic bands corresponding to the vibrations of specific bonds within the molecule.
N-H Stretch: A moderate band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. The position and broadness of this peak can indicate the extent of hydrogen bonding in the sample.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations would result in several sharp bands in the 1450-1610 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is expected around 1245 cm⁻¹. researchgate.net
C-Br Stretch: The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Analysis of these vibrational modes, particularly the N-H stretch, under different conditions (e.g., concentration, temperature) can provide valuable information about hydrogen bonding and other non-covalent interactions.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment (if chiral)
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are specifically used to study chiral molecules. The parent compound, this compound, is achiral as it does not possess any stereocenters and therefore would not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for instance by substitution on the ethyl bridge to create a derivative like (2-bromobenzyl)[1-(4-methoxyphenyl)propan-2-yl]amine, these techniques would become essential. For such a chiral derivative, CD spectroscopy could be used to determine its absolute configuration by comparing the experimental spectrum to theoretically calculated spectra for the (R) and (S) enantiomers. This is a powerful method for assigning stereochemistry in chiral pharmaceuticals and other biologically active molecules. acs.org
Theoretical and Computational Chemistry Studies of 2 Bromobenzyl 2 4 Methoxyphenyl Ethyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods, such as the widely used B3LYP functional with a 6-31G(d) or similar basis set, are employed to optimize the molecular geometry and calculate a range of electronic properties. researchgate.net These calculations provide a foundational understanding of the molecule's stability, bond lengths, bond angles, and the distribution of electrons.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. nih.gov For (2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring and the nitrogen atom, while the LUMO is likely distributed over the electron-withdrawing 2-bromobenzyl moiety. Theoretical calculations on analogous aromatic amine structures provide representative energy values. nih.gov
Table 1: Representative FMO Parameters based on DFT Calculations on Analogous Aromatic Amines
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.267 |
| ELUMO | -0.181 |
| HOMO-LUMO Gap (ΔE) | 0.086 |
Note: These values are illustrative and based on calculations for structurally related compounds. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and atomic charges. wikipedia.org NBO calculations quantify electron delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals. q-chem.com
Table 2: Illustrative Natural Atomic Charges from NBO Analysis of a Model Aromatic Amine
| Atom/Group | Natural Charge (e) |
|---|---|
| Nitrogen (N) | -0.65 |
| Bromine (Br) | -0.05 |
| Methoxy (B1213986) Oxygen (O) | -0.55 |
| Aromatic Carbons | +0.10 to -0.25 |
| Aromatic Hydrogens | +0.20 to +0.25 |
Note: Values are representative and intended to illustrate typical charge distribution.
Electrostatic Potential (ESP) Surface Mapping
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. libretexts.orgavogadro.cc The ESP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. walisongo.ac.id Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent neutral or weakly polar regions.
In this compound, the ESP map would be expected to show a significant negative potential (red) around the nitrogen atom due to its lone pair of electrons and around the oxygen atom of the methoxy group. These sites represent the primary centers for interaction with electrophiles. Conversely, positive potential (blue) would likely be concentrated on the hydrogen atoms, particularly the one attached to the amine nitrogen (if protonated), making them susceptible to interaction with nucleophiles. The regions around the aromatic rings would show a more complex potential distribution, influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. nih.gov
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration
The flexibility of this compound, particularly around the ethylamine (B1201723) linker, allows it to adopt multiple conformations. Understanding this conformational landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape. Molecular mechanics force fields (e.g., MMFF94) and quantum mechanical methods are used to perform systematic conformational searches to identify low-energy structures. researchgate.net
Studies on related phenethylamine (B48288) derivatives have shown a general preference for two main types of conformations: an anti (extended) conformation and a gauche (folded) conformation. nih.govnih.gov The folded conformation is often stabilized by a weak intramolecular N-H---π interaction between the amine group and the aromatic ring. researchgate.net For the title compound, the conformational space would be determined by the rotation around the C-C and C-N bonds of the ethylamine chain and the C-N bond of the benzyl (B1604629) group. Molecular dynamics (MD) simulations can further explore this conformational space over time, providing insights into the dynamic behavior of the molecule and the stability of its various conformations in different environments, such as in solution. libretexts.org
Reaction Pathway Modeling and Transition State Search
Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and, most importantly, the high-energy transition state that governs the reaction rate. The synthesis of this compound typically involves the N-alkylation of 2-(4-methoxyphenyl)ethylamine with 2-bromobenzyl bromide, a classic SN2 reaction.
Applications of 2 Bromobenzyl 2 4 Methoxyphenyl Ethyl Amine in Chemical Sciences
Utility as a Precursor for Complex Organic Synthesis
The modular nature of (2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine, assembled from distinct benzyl (B1604629) and phenylethyl fragments, makes it a valuable precursor for constructing more complex molecular architectures.
The presence of the 2-bromobenzyl group is particularly significant for the synthesis of nitrogen-containing heterocyclic compounds. This structural motif is a key precursor for intramolecular cyclization reactions, often catalyzed by transition metals like palladium. Analogous compounds, such as N-(2-bromobenzyl)anilines, serve as crucial intermediates in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines, a class of heterocyclic compounds with importance in medicinal chemistry and materials science. evitachem.com The synthesis of these systems can be achieved through multi-step routes starting from readily available ortho-brominated aromatic aldehydes and primary amines. evitachem.com In a similar fashion, the 2-bromobenzyl moiety in this compound can participate in intramolecular coupling reactions, such as palladium-catalyzed decarbonylative coupling, to form fused ring systems. evitachem.com This makes the parent compound a strategic starting material for generating libraries of complex heterocyclic structures.
Convergent synthesis is an efficient strategy where different fragments of a target molecule are synthesized separately before being combined. The structure of this compound is inherently suited for such an approach. It can be synthesized by combining a 2-bromobenzyl precursor with a 2-(4-methoxyphenyl)ethylamine precursor. tcichemicals.com This modularity allows for the independent modification of either fragment before their coupling. For instance, variations in the substitution patterns on either the benzyl or the phenylethyl ring can be introduced early in the synthesis, leading to a diverse range of final products from a common synthetic pathway. This approach is highly valuable in medicinal chemistry for creating compound libraries to explore structure-activity relationships.
Role as a Ligand or Ligand Precursor in Coordination Chemistry
The nitrogen atom of the secondary amine and the oxygen atom of the methoxy (B1213986) group in this compound provide potential coordination sites for metal ions. This allows the compound to function as a ligand or as a precursor to more complex ligands.
Secondary amines are well-established coordinating groups in transition metal chemistry. The nitrogen atom in this compound can donate its lone pair of electrons to a metal center, forming a metal-amine complex. Furthermore, the methoxy group's oxygen atom could potentially participate in chelation, forming a stable five- or six-membered ring with the metal center, which would classify the molecule as a potential bidentate N,O-ligand. The flexibility of the ethyl bridge allows for the necessary conformational adjustments to facilitate this chelation. While specific complexes with this ligand are not extensively documented, similar flexible acyclic amine ligands, such as tris[2-(2-methoxyethoxy)ethyl]amine, have been successfully used to form complexes with a variety of f-block metals, demonstrating the utility of such structures in coordination chemistry. nih.govnih.gov Metal complexes derived from such ligands are instrumental in catalysis, with applications in reactions such as hydroaminomethylation, where rhodium-based catalysts are prominent. acs.org
Asymmetric catalysis relies on chiral catalysts to produce enantiomerically enriched products. The parent molecule, this compound, is achiral. However, it serves as a valuable scaffold for the design of chiral ligands. Chirality can be introduced into the molecule, for example, by placing a stereocenter on the benzylic carbon or on the ethyl bridge. Such a modified, chiral version of the amine could then be coordinated to a metal center to create a chiral catalyst. The development of chiral tertiary amine catalysts, for instance, has been successful in promoting enantioselective [4+2] cyclization reactions. mdpi.com The synthesis of optically active α-amino acid derivatives has also been achieved through catalytic asymmetric alkynylation reactions, highlighting the importance of chiral catalysts in modern organic synthesis. nih.gov Therefore, this compound represents a foundational structure that can be elaborated into chiral ligands for applications in asymmetric synthesis.
Integration into Advanced Materials and Polymer Science
The structural features of this compound make it a suitable candidate for incorporation into functional polymers and advanced materials. One prominent application is in the field of molecularly imprinted polymers (MIPs).
MIPs are synthetic polymers engineered to have cavities with high affinity and selectivity for a specific target molecule. A general strategy for creating MIPs involves the co-polymerization of a functional monomer (which interacts with the template molecule) and a cross-linking monomer in the presence of the template molecule. The 2-(4-methoxyphenyl)ethyl amine fragment of the title compound is particularly relevant here. In a well-established method, 2-arylethylamines can be converted into N-(2-arylethyl)-2-methylprop-2-enamides by reacting them with methacryloyl chloride. mdpi.com This introduces a polymerizable methacrylamide (B166291) group onto the amine.
This functionalized template can then be co-polymerized with a cross-linker, such as divinylbenzene, to form a rigid polymer matrix. mdpi.com Following polymerization, the amide linkage is hydrolyzed to remove the original amine fragment, leaving behind a precisely shaped cavity within the polymer. mdpi.com These cavities retain the size, shape, and functional group orientation of the original template molecule, allowing the MIP to selectively re-bind the target molecule from a complex mixture. mdpi.com This "semi-covalent" imprinting approach has been successfully used to create polymers with a high affinity for biomolecules like tyramine (B21549) and L-norepinephrine. mdpi.com By applying this methodology, this compound can be used as a template to create highly selective MIPs for applications in chemical sensing, separation science, and catalysis.
Monomer or Functional Additive in Polymer Synthesis
The structural components of this compound serve as valuable precursors for the synthesis of functional monomers used in polymerization. Specifically, derivatives of 2-arylethylamines, such as 2-(4-methoxyphenyl)ethylamine, can be reacted with acylating agents like methacryloyl chloride to form N-(2-arylethyl)-2-methylprop-2-enamides. mdpi.com These resulting amide compounds are essentially functionalized monomers, containing a polymerizable vinyl group covalently linked to a template fragment.
This approach allows for the incorporation of specific chemical functionalities into a polymer backbone. The synthesis is typically conducted in a solvent such as ethylene (B1197577) dichloride with the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. mdpi.com This method has been successfully used to prepare a series of N-(2-arylethyl)-2-methylprop-2-enamides with various substituents on the benzene (B151609) ring, including 4-methoxy and 4-bromo groups, achieving high yields. mdpi.com These monomers are particularly crucial in the fabrication of specialized polymers, such as those used for molecular imprinting.
Molecularly Imprinted Polymers (MIPs) Applications
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The structural elements of this compound are directly relevant to the synthesis of MIPs, where molecules like 2-(4-methoxyphenyl)ethylamine and 2-(4-bromophenyl)ethylamine are used to create functionalized templates. mdpi.com
In a process known as semi-covalent imprinting, a functionalized template, such as N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, is copolymerized with a cross-linking monomer. mdpi.com After polymerization, the covalent bond linking the template to the polymer matrix is cleaved, typically through hydrolysis, to remove the template molecule. mdpi.com This process leaves behind precisely shaped cavities that are complementary in size, shape, and functionality to the template, enabling the MIP to selectively rebind the target analyte from a complex mixture. mdpi.commdpi.com
The resulting MIPs exhibit a high affinity and selectivity for target molecules that are structurally similar to the original template. For instance, an MIP prepared with a 2-(4-bromophenyl)ethylamine derivative showed significant selectivity for the biogenic amines tyramine and L-norepinephrine. mdpi.com The performance of these MIPs is often evaluated by comparing their binding capacity to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template molecule. mdpi.com The ratio of binding capacities is known as the imprinting factor, which quantifies the effectiveness of the imprinting process. mdpi.com
| Component | Function | Example Material | Reference |
|---|---|---|---|
| Functionalized Template | Creates specific binding sites | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | mdpi.com |
| Cross-Linker | Provides structural integrity to the polymer | Divinylbenzene (DVB) | mdpi.commdpi.com |
| Initiator | Starts the polymerization reaction | 1,1′-Azobiscyclohexanecarbonitrile | mdpi.com |
| Target Analyte | Molecule to be selectively bound by the MIP | Tyramine, L-norepinephrine | mdpi.com |
| Imprinting Factor | Measures imprinting effectiveness | 2.47 (for Tyramine), 2.50 (for L-norepinephrine) | mdpi.com |
Development of Chemical Probes for Mechanistic Biological Research (In Vitro Studies Only)
The distinct chemical moieties within this compound are frequently incorporated into the design of novel chemical probes for in vitro biological research. These probes are instrumental in studying disease mechanisms and identifying potential therapeutic targets.
The 2-bromobenzyl group, for example, has been used as a key structural component in the development of potential anticancer agents. nih.gov A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines were designed and synthesized as dual inhibitors of topoisomerase-I and -II, enzymes critical for DNA replication in cancer cells. nih.gov In vitro screening against various cancer cell lines identified compounds with potent antiproliferative activity, demonstrating the utility of the bromobenzyl moiety in designing molecules for mechanistic studies in oncology. nih.gov
Similarly, structures containing the methoxyphenyl group are explored for a range of biological activities. For instance, an improved synthesis process for Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanoate was developed, and the resulting compound was screened for its in vitro anti-inflammatory and antibacterial properties. researchgate.net These studies, which often involve assays like protein denaturation for anti-inflammatory activity and serial dilution for antibacterial effects, highlight the role of the methoxyphenyl group in modulating biological function. researchgate.net
| Structural Moiety | Compound Class | Biological Target/Assay | Research Focus | Reference |
|---|---|---|---|---|
| 2-Bromobenzyl | Thieno[2,3-d]pyrimidines | Topoisomerase-I/II, FaDu cancer cells | Anticancer agent development | nih.gov |
| 4-Methoxyphenyl (B3050149) | Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanoate | Protein denaturation assay, antibacterial serial dilution | Anti-inflammatory and antibacterial activity | researchgate.net |
| Benzimidazole | Methanimines and hydrazones | Trichinella spiralis muscle larvae | Antiparasitic agent screening | mdpi.com |
Supramolecular Assembly and Host-Guest Chemistry
The structural features of this compound—including its aromatic rings, bromine substituent, methoxy group, and secondary amine—provide multiple sites for non-covalent interactions, making it a candidate for participation in supramolecular assembly and host-guest chemistry.
Supramolecular assemblies are complex structures formed by the association of molecules through non-covalent forces such as hydrogen bonding, π-π stacking, and halogen bonding. The two phenyl rings in the molecule can engage in π-π stacking interactions, which are crucial for the stabilization of crystal packing. researchgate.net Furthermore, the bromine atom can act as a halogen bond donor, while the oxygen of the methoxy group and the nitrogen of the amine can act as hydrogen bond acceptors, facilitating the formation of extended hydrogen-bonding networks. researchgate.net
In the realm of host-guest chemistry, the amine group can act as a coordination site for metal ions. Schiff base ligands derived from structurally similar components, such as (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine, have been synthesized and used to form complexes with metal centers like Palladium(II). iucr.org In such complexes, the ligand acts as the host, encapsulating the metal ion (the guest) to form a well-defined coordination compound, often with a square-planar geometry. iucr.org This demonstrates the potential of amine-containing molecules with bromo- and methoxy-phenyl groups to serve as ligands in coordination chemistry, a fundamental aspect of host-guest interactions.
Q & A
Q. Methodological Answer :
- Synthetic Routes :
- Nucleophilic Substitution : React 2-bromobenzyl chloride with 2-(4-methoxyphenyl)ethylamine in the presence of a base (e.g., KCO) under reflux in anhydrous THF. Monitor completion via TLC .
- Reductive Amination : Condense 2-bromobenzaldehyde with 2-(4-methoxyphenyl)ethylamine using NaBHCN or H/Pd-C in methanol. Yields typically range from 70–87% depending on solvent polarity .
- Intermediate Characterization :
- H-NMR : Key signals include δ 7.73 (dd, H3’), 7.38 (m, H4’), 4.32 (α’-CH), and 3.21 (brs, NH) for protonated amines .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the backbone structure .
Basic: What spectroscopic and chromatographic methods are optimal for structural confirmation?
Q. Methodological Answer :
- NMR Spectroscopy :
- Use H and C NMR in DMSO-d to resolve aromatic protons (δ 7.5–7.8 ppm for bromobenzyl) and methoxy groups (δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) clarifies coupling between the benzyl and ethylamine groups .
- HPLC-PDA/MS :
Advanced: How does the bromine substituent influence serotonin receptor binding affinity compared to non-halogenated analogs?
Q. Methodological Answer :
- Receptor Binding Assays :
- Compare IC values of the brominated compound against 5-HT receptors using radioligand displacement (e.g., H-ketanserin). Bromine’s electron-withdrawing effect may enhance binding affinity by 2–3 fold versus chloro/methyl analogs .
- Structural Insights : Molecular docking (e.g., AutoDock Vina) reveals halogen bonding between bromine and Thr3.36 or Ser5.43 residues in the receptor’s binding pocket .
Advanced: What strategies mitigate cytotoxicity observed in in vitro cancer cell line studies?
Q. Methodological Answer :
- Structural Optimization :
- In Vitro Testing :
Advanced: How can contradictory data on biological activity across studies be resolved?
Q. Methodological Answer :
- Meta-Analysis :
- Normalize data using pIC or pA values to account for assay variability. For example, pA values for 5-HT antagonism should be compared under identical buffer conditions (e.g., Krebs-Henseleit vs. Tris-HCl) .
- Control Variables : Standardize cell lines (e.g., CHO-K1 vs. HEK-293), passage numbers, and incubation times to minimize inter-lab variability .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- ADME Modeling :
- Use SwissADME to estimate logP (2.8–3.5), H-bond acceptors (3), and topological polar surface area (TPSA ~45 Å), indicating moderate blood-brain barrier permeability .
- CYP450 Inhibition : Run molecular dynamics simulations (e.g., Desmond) to assess interactions with CYP3A4/2D6 isoforms, prioritizing analogs with low binding energy (< −8 kcal/mol) .
Basic: How is the purity of the compound validated for pharmacological studies?
Q. Methodological Answer :
- HPLC-ELSD : Use evaporative light scattering detection to quantify impurities < 0.1% in non-UV-active regions .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values (e.g., CHBrNO: C 58.84%, H 5.26%, N 4.57%) .
Advanced: What crystallographic techniques resolve steric effects in metal complex derivatives?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction :
- Grow crystals via slow evaporation in EtOH/CHCl. Resolve Co(II) or Fe(II) complexes with ligands like hexafluoroacetylacetonate (hfac) to analyze octahedral geometry and bond lengths (e.g., Co–N ~1.95 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts < 3.0 Å) to explain packing motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
